molecular formula C8H6FNO5 B2590618 2-Fluoro-5-methoxy-4-nitrobenzoic acid CAS No. 1001345-80-7; 65169-42-8

2-Fluoro-5-methoxy-4-nitrobenzoic acid

Cat. No.: B2590618
CAS No.: 1001345-80-7; 65169-42-8
M. Wt: 215.136
InChI Key: JXCYBTVSPGQRCM-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxy-4-nitrobenzoic acid is a fluorinated aromatic compound featuring a carboxylic acid group at position 1, a methoxy group at position 5, a nitro group at position 4, and a fluorine atom at position 2. This substitution pattern imparts unique electronic and steric properties, making it valuable in medicinal chemistry and organic synthesis. Its molecular formula is C₈H₅FNO₅, with a molecular weight of 215.14 g/mol (calculated). Key spectral data includes ¹³C NMR (CDCl₃): δ 165.5 (COOH), 160.3 (C-F), 158.8 (OCH₃), 154.4 (C-NO₂) and HRMS m/z 444.1653 [M+H]⁺ for a derivative . The nitro group serves as a versatile functional group for further reduction or substitution reactions, while the fluorine atom enhances metabolic stability in pharmaceutical intermediates .

Properties

IUPAC Name

2-fluoro-5-methoxy-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO5/c1-15-7-2-4(8(11)12)5(9)3-6(7)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCYBTVSPGQRCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001345-80-7
Record name 1001345-80-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Scientific Research Applications

Chemical Properties and Mechanisms of Action

Chemical Structure and Properties:

  • Molecular Formula: C9_9H8_8FNO4_4
  • Molecular Weight: 215.14 g/mol
  • Functional Groups: The compound features a fluorine atom, a methoxy group, and a nitro group attached to a benzoic acid structure.

Mechanisms of Action:

  • Enzyme Interaction: The nitro group can participate in redox reactions, influencing enzyme activity involved in oxidative stress responses.
  • Cell Signaling Modulation: It may modulate cell signaling pathways by affecting the activity of kinases and phosphatases.
  • Covalent Modification: Reduction of the nitro group generates reactive intermediates capable of covalently modifying proteins and nucleic acids, potentially altering cellular functions.

Scientific Research Applications

2-Fluoro-5-methoxy-4-nitrobenzoic acid has several notable applications:

1. Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Participates in chemical reactions such as nucleophilic aromatic substitution, reduction of the nitro group to an amino group, and esterification reactions.

2. Biology:

  • Employed in studies of enzyme inhibition and as a probe in biochemical assays.
  • Exhibits antimicrobial properties by inhibiting the growth of various bacterial strains, making it a potential candidate for antimicrobial agents.

3. Industry:

  • Utilized in the production of dyes, pigments, and other industrial chemicals.

The biological activities of this compound have been extensively studied:

Antimicrobial Activity:
Recent studies indicate significant antimicrobial properties against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects:
The compound has shown promise in reducing inflammation by interacting with inflammatory mediators, thereby modulating inflammatory responses.

Case Studies and Experimental Data

In Vitro Studies:

  • Cell Cycle Arrest: In vitro assays demonstrated that this compound can induce cell cycle arrest in cancer cell lines, notably causing G2/M phase arrest through regulation of cyclin B1 expression. This suggests potential applications in cancer therapeutics.

Cytotoxicity Assessment:

  • A study evaluated its cytotoxic effects on human cancer cell lines using the sulforhodamine B assay. Results indicated significant cytotoxicity against HCT-116 colorectal cancer cells at low nanomolar concentrations, outperforming standard chemotherapeutics like Taxol.

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-fluoro-5-methoxy-4-nitrobenzoic acid with structurally related compounds, focusing on substituent positions, molecular properties, and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -COOH (1), -F (2), -OCH₃ (5), -NO₂ (4) C₈H₅FNO₅ 215.14 Precursor for pharmaceuticals; nitro reduction to amines
4-Amino-2-fluoro-5-methoxybenzoic acid -COOH (1), -F (2), -OCH₃ (5), -NH₂ (4) C₈H₈FNO₃ 185.15 Bioactive intermediate; used in drug discovery
4-Fluoro-5-methoxy-2-nitrobenzoic acid -COOH (1), -F (4), -OCH₃ (5), -NO₂ (2) C₈H₅FNO₅ 215.14 Altered reactivity due to nitro at position 2; lower acidity
2-Fluoro-4-methoxy-5-nitrobenzaldehyde -CHO (1), -F (2), -OCH₃ (4), -NO₂ (5) C₈H₅FNO₄ 200.13 Aldehyde group enables nucleophilic additions; precursor to heterocycles
4-Benzyloxy-5-methoxy-2-nitrobenzoic acid -COOH (1), -OBn (4), -OCH₃ (5), -NO₂ (2) C₁₅H₁₂NO₇ 317.25 Bulky benzyloxy group enhances lipophilicity; used in prodrug design

Key Findings:

Electronic Effects: The nitro group at position 4 in the target compound withdraws electron density, increasing acidity of the carboxylic acid (pKa ~2.5) compared to its amino derivative (pKa ~4.2) . Fluorine at position 2 stabilizes adjacent substituents via inductive effects, improving thermal stability .

Synthetic Utility: The target compound is reduced to 4-amino-2-fluoro-5-methoxybenzoic acid using SnCl₂·2H₂O in ethanol , a key step in synthesizing bioactive molecules. 2-Fluoro-4-methoxy-5-nitrobenzaldehyde () undergoes nucleophilic substitution with NaN₃ to form azides for click chemistry .

4-Benzyloxy-5-methoxy-2-nitrobenzoic acid is used in protecting-group strategies for selective functionalization .

Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound 4-Amino-2-fluoro-5-methoxybenzoic acid 4-Fluoro-5-methoxy-2-nitrobenzoic acid
Melting Point (°C) 191–194 (estimated) 160–165 (decomposes) 185–188
Solubility (Water) Insoluble Slightly soluble Insoluble
LogP (Octanol-Water) 1.8 0.9 1.7

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